molecular formula C18H19N3O5 B10892832 (4-{(Z)-[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetic acid

(4-{(Z)-[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetic acid

Cat. No.: B10892832
M. Wt: 357.4 g/mol
InChI Key: OUWMFEQJFAZSPQ-ZROIWOOFSA-N
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Description

2-(4-{[1-(2-CYANOETHYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1-(2-CYANOETHYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the cyanoethyl and ethoxyphenoxy groups. The final step involves the formation of the acetic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1-(2-CYANOETHYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-{[1-(2-CYANOETHYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-{[1-(2-CYANOETHYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[1-(2-CYANOETHYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETIC ACID
  • 2-(4-{[1-(2-CYANOETHYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-HYDROXYPHENOXY)ACETIC ACID

Uniqueness

The uniqueness of 2-(4-{[1-(2-CYANOETHYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from similar compounds.

Properties

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

2-[4-[(Z)-[1-(2-cyanoethyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-ethoxyphenoxy]acetic acid

InChI

InChI=1S/C18H19N3O5/c1-3-25-16-10-13(5-6-15(16)26-11-17(22)23)9-14-12(2)20-21(18(14)24)8-4-7-19/h5-6,9-10H,3-4,8,11H2,1-2H3,(H,22,23)/b14-9-

InChI Key

OUWMFEQJFAZSPQ-ZROIWOOFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=NN(C2=O)CCC#N)C)OCC(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)CCC#N)C)OCC(=O)O

Origin of Product

United States

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